8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid
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Overview
Description
8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid is a synthetic compound that belongs to the quinolone class of antibiotics. It is characterized by its unique structure, which includes a quinoline core with various substituents such as chlorine, fluorine, and a fluorocyclopropyl group. This compound is known for its potential antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid involves multiple steps. One common method includes the following steps:
Formation of the quinoline core: This is typically achieved through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the chlorine and fluorine substituents: This can be done through halogenation reactions using reagents such as chlorine gas and fluorine-containing compounds.
Attachment of the fluorocyclopropyl group: This step involves the use of fluorocyclopropyl derivatives in a substitution reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects against bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The antibacterial activity of 8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its fluorocyclopropyl group, in particular, is not commonly found in other quinolone antibiotics, potentially offering unique interactions with bacterial enzymes.
Properties
IUPAC Name |
8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNVUCYYHOBXLB-SVRRBLITSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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